molecular formula C7H6N2O2S B2491304 1-imino-2,3-dihydro-1lambda6,2-benzothiazole-1,3-dione CAS No. 2097006-10-3

1-imino-2,3-dihydro-1lambda6,2-benzothiazole-1,3-dione

Cat. No.: B2491304
CAS No.: 2097006-10-3
M. Wt: 182.2
InChI Key: HJLKMRCBLRKKQP-UHFFFAOYSA-N
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Description

1-imino-2,3-dihydro-1lambda6,2-benzothiazole-1,3-dione is a heterocyclic compound that features a benzothiazole ring system

Preparation Methods

The synthesis of 1-imino-2,3-dihydro-1lambda6,2-benzothiazole-1,3-dione can be achieved through several synthetic routes. One common method involves the hydrogenation of benzothiazolone, which introduces the thiazole ring and subsequently undergoes oxidation and reduction steps . Industrial production methods may vary, but they typically involve similar reaction conditions and steps to ensure high yield and purity.

Chemical Reactions Analysis

1-imino-2,3-dihydro-1lambda6,2-benzothiazole-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in organic synthesis. In biology, it has been studied for its potential antimicrobial and anticancer properties. In medicine, it is being explored for its potential use in drug development. Additionally, it has applications in the industry as a precursor for the synthesis of other valuable compounds .

Comparison with Similar Compounds

1-imino-2,3-dihydro-1lambda6,2-benzothiazole-1,3-dione can be compared with other similar compounds, such as 2,3-dihydro-1,1-dioxo-1,2-benzisothiazole and 1-imino-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,3-dione hydrochloride. These compounds share similar structural features but may differ in their chemical properties and applications.

Properties

IUPAC Name

1-imino-1-oxo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c8-12(11)6-4-2-1-3-5(6)7(10)9-12/h1-4H,(H2,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLKMRCBLRKKQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NS2(=N)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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